![molecular formula C13H15Cl4N3OS B11994833 N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide CAS No. 5143-41-9](/img/structure/B11994833.png)
N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide
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Overview
Description
N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-chlorophenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with butanoyl chloride to yield the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide serves as a reagent in organic synthesis. It acts as a precursor for synthesizing other complex molecules due to its unique structural features that allow for various chemical modifications.
Key Reactions :
- Oxidation : The compound can be oxidized to yield different chlorinated derivatives.
- Reduction : Reduction reactions can lead to less chlorinated forms of the compound.
- Substitution : Chlorine atoms can be replaced with other functional groups under specific conditions.
Biology
The compound is under investigation for its biological activity. Studies focus on its potential effects on cellular processes and its utility in biochemical assays.
Mechanism of Action :
this compound may interact with specific proteins or enzymes within biological systems, potentially altering their activity and impacting various cellular pathways.
Medicine
Research is ongoing to explore the therapeutic applications of this compound, particularly in drug development. Its unique chemical structure may provide insights into creating new pharmaceutical agents targeting specific diseases.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications requiring specific chemical characteristics.
Research conducted on the biological effects of this compound demonstrated its potential as an inhibitor in certain enzymatic pathways. This study utilized various cell lines to assess the compound's efficacy and mechanism of action.
Case Study 2: Synthesis and Application
A study focused on synthesizing derivatives of this compound revealed promising results in developing new materials with enhanced properties for industrial applications.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)butanamide
- N-(2,2,2-trichloro-1-{[(4-ethoxyanilino)carbamothioyl]amino}ethyl)heptanamide
- N-(2,2,2-trichloro-1-{[(morpholine-4-carbothioyl]amino}ethyl)benzamide
Uniqueness
N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide is unique due to its specific structural features, such as the presence of both trichloromethyl and chlorophenyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Biological Activity
N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide, also known as Sal003, is a compound that has garnered attention for its biological activity, particularly in the context of cellular processes and memory formation. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.
- Molecular Formula : C18H15Cl4N3OS
- Molecular Weight : 463.21 g/mol
- CAS Number : 301359-91-1
Sal003 acts primarily as a selective inhibitor of eukaryotic initiation factor 2 alpha (eIF2α) dephosphorylation. This action plays a critical role in regulating protein synthesis and is particularly significant in synaptic plasticity and long-term memory consolidation. The inhibition of eIF2α dephosphorylation by Sal003 has been shown to impair long-term potentiation (LTP), which is essential for memory formation.
In Vitro Studies
In vitro studies have demonstrated that Sal003 enhances eIF2α phosphorylation in neuronal cultures. This effect is linked to various cellular processes, including:
- Cellular Stress Response : Sal003 has been shown to activate stress response pathways that can lead to apoptosis under certain conditions.
- Neuronal Function : The compound's influence on eIF2α has implications for synaptic function and plasticity.
In Vivo Studies
Research involving animal models has provided insights into the compound's effects on memory:
- A study indicated that treatment with Sal003 impaired long-term memory formation in mice when administered prior to training tasks involving spatial memory .
- The compound's impact on late long-term potentiation (L-LTP) was mediated by the transcription factor ATF4, which is crucial for the expression of genes involved in synaptic plasticity .
Case Studies
- Study on Memory Impairment : In a controlled experiment, mice treated with Sal003 exhibited significant deficits in spatial learning tasks compared to control groups. This study highlighted the role of eIF2α in memory processes and suggested potential therapeutic avenues for conditions characterized by memory impairment .
- Cell Culture Studies : Research conducted on HeLa cells demonstrated that Sal003 could induce apoptosis through the modulation of eIF2α pathways, emphasizing its potential as a tool for studying cellular stress responses .
Safety Profile
The safety profile of Sal003 indicates potential hazards associated with its use:
Properties
CAS No. |
5143-41-9 |
---|---|
Molecular Formula |
C13H15Cl4N3OS |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C13H15Cl4N3OS/c1-2-3-10(21)19-11(13(15,16)17)20-12(22)18-9-6-4-8(14)5-7-9/h4-7,11H,2-3H2,1H3,(H,19,21)(H2,18,20,22) |
InChI Key |
MHVLGFYEGLPMDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.